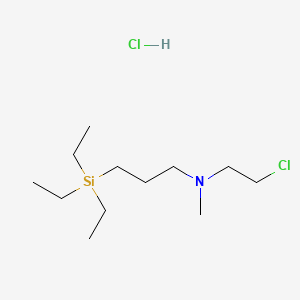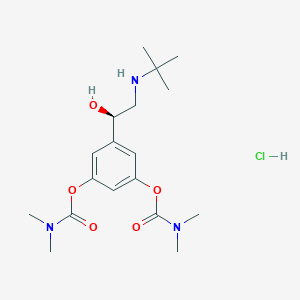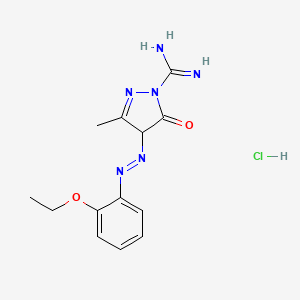
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride is a chemical compound with a complex structure that includes an isoquinolinone core, an amino group, a chloro substituent, and an imidazole moiety
Métodos De Preparación
The synthesis of 1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride typically involves multiple steps, including the formation of the isoquinolinone core, introduction of the amino and chloro groups, and attachment of the imidazole moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino and Chloro Groups: These groups can be introduced through substitution reactions using reagents such as chlorinating agents and amines.
Attachment of Imidazole Moiety: This step often involves coupling reactions using imidazole derivatives and suitable coupling agents.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The imidazole moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures.
Aplicaciones Científicas De Investigación
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride can be compared with other similar compounds, such as:
Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores but different substituents.
Imidazole Derivatives: Compounds with similar imidazole moieties but different core structures.
Chloro-substituted Amines: Compounds with similar chloro and amino substituents but different core structures.
Propiedades
Número CAS |
142678-44-2 |
|---|---|
Fórmula molecular |
C14H15Cl3N4O |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
6-amino-7-chloro-2-[(5-methyl-1H-imidazol-4-yl)methyl]isoquinolin-1-one;dihydrochloride |
InChI |
InChI=1S/C14H13ClN4O.2ClH/c1-8-13(18-7-17-8)6-19-3-2-9-4-12(16)11(15)5-10(9)14(19)20;;/h2-5,7H,6,16H2,1H3,(H,17,18);2*1H |
Clave InChI |
NNFXLHWIMBPGFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
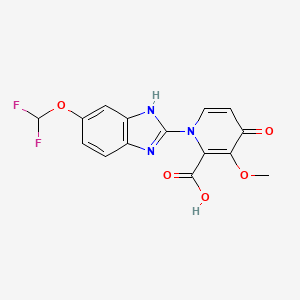
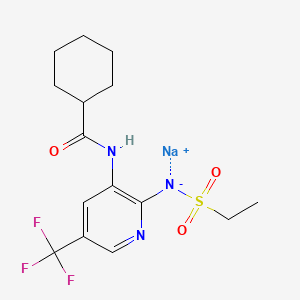
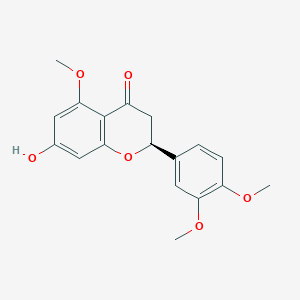
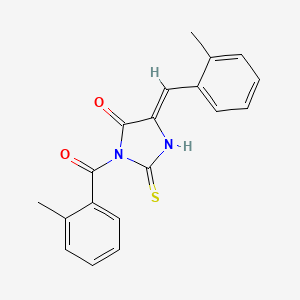
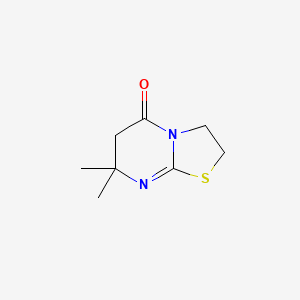
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
